1,4-bis[(Z)-2-phenylethenyl]benzene
1,4-bis[(Z)-2-phenylethenyl]benzene
Brand Name:
Vulcanchem
CAS No.:
1608-40-8
VCID:
VC0239001
InChI:
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+
SMILES:
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3
Molecular Formula:
C22H18
Molecular Weight:
282.4 g/mol
1,4-bis[(Z)-2-phenylethenyl]benzene
CAS No.: 1608-40-8
Main Products
VCID: VC0239001
Molecular Formula: C22H18
Molecular Weight: 282.4 g/mol
CAS No. | 1608-40-8 |
---|---|
Product Name | 1,4-bis[(Z)-2-phenylethenyl]benzene |
Molecular Formula | C22H18 |
Molecular Weight | 282.4 g/mol |
IUPAC Name | 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
Standard InChI | InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+ |
Standard InChIKey | IJAAWBHHXIWAHM-HEEUSZRZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
PubChem Compound | 5378172 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume